Tricholongin BII
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AGFAAQAAASLAPVAIQQL |
Origin of Product |
United States |
Biogenesis and Cultivation Research of Tricholongin Bii
Fungal Producers and Strain-Specific Biosynthesis Research
Tricholongin BII, a member of the peptaibol family of antibiotics, is a secondary metabolite produced by various filamentous fungi, most notably from the genus Trichoderma. Research into its fungal producers has identified specific species and strains as primary sources and has begun to explore the diversity of its production across different fungal clades.
Trichoderma longibrachiatum as a Prototypical Source Organism
Trichoderma longibrachiatum is a well-established and prototypical source of this compound. nih.govnih.govresearchgate.net This species has been the focus of numerous studies aimed at isolating and characterizing this peptaibol. nih.govdntb.gov.ua In vitro cultures of T. longibrachiatum have been successfully used to produce and isolate this compound, along with its closely related counterpart, Tricholongin BI. nih.govresearchgate.net These two nonadecapeptides, differing by a single amino acid residue, are often produced concurrently by this fungus. uni-giessen.de The production of this compound by T. longibrachiatum is a significant aspect of its antagonistic activity against other fungi and bacteria. nih.govnih.gov The investigation of T. longibrachiatum has provided a foundational understanding of the chemical structure and biological properties of this compound. nih.gov
Table 1: Fungal Producers of this compound and Related Peptaibols
| Fungal Species | Produced Peptaibols | References |
|---|---|---|
| Trichoderma longibrachiatum | Tricholongin BI, this compound, Longibrachins | nih.govnih.govresearchgate.netmdpi.com |
| Trichoderma harzianum | Trichorzianines, Harzianins | nih.govmdpi.com |
| Trichoderma koningii | Trichokonins, Longibrachins | nih.govresearchgate.netpan.pl |
| Trichoderma asperellum | Trichotoxins | nih.govmdpi.com |
| Trichoderma viride | Alamethicin, Trichotoxins | researchgate.netmicrobiologyresearch.org |
| Trichoderma atroviride | Atroviridins, Neoatroviridins | researchgate.netpan.pl |
| Trichoderma phellinicola | Hypophellins | mdpi.com |
| Trichoderma koningiopsis | Koningiopsins | mdpi.com |
| Trichoderma gamsii | 18-residue hypomurocin-like peptaibols | mdpi.com |
| Trichoderma strigosum | Tricholongins | mdpi.com |
Comparative Analysis of this compound Production AcrossTrichodermaClades
While T. longibrachiatum is a primary producer, other species within the Trichoderma genus, and even other fungal genera, are known to produce a vast array of peptaibols. nih.gov For instance, Tricholongins have also been detected in Trichoderma strigosum. mdpi.com The Viride clade of Trichoderma, which is one of the largest and most diverse groups within the genus, includes species like T. koningiopsis and T. gamsii that produce their own unique 19-residue peptaibols with sequences similar to tricholongins. mdpi.com This highlights the broad distribution of peptaibol biosynthesis within the Trichoderma genus.
Comparative studies have shown that the production of specific peptaibols, including this compound, can be influenced by inter-species interactions. For example, the confrontation of T. longibrachiatum with various fungal plant pathogens can lead to an increase in its total peptaibol production. mdpi.com However, the antagonistic capabilities and the specific peptaibol profiles can vary significantly between different Trichoderma strains. nih.gov This strain-specific production underscores the importance of considering the genetic and environmental factors that regulate peptaibol biosynthesis. The vast number of known peptaibol sequences, exceeding 700, with a majority originating from Trichoderma and its teleomorph Hypocrea, points to a complex evolutionary history and diversification of these secondary metabolites within the fungal kingdom. microbiologyresearch.org
Molecular Mechanisms of this compound Biosynthesis
The biosynthesis of this compound is a complex process that does not follow the standard ribosomal protein synthesis pathway. Instead, it is assembled by large, multi-functional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).
Non-Ribosomal Peptide Synthetase (NRPS) Pathways and Assembly Line Logic
Non-Ribosomal Peptide Synthetases are modular enzymes that function as an assembly line to construct peptides. mdpi.comwikipedia.orgbiorxiv.org Each module within the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. biorxiv.orguzh.chmdpi.com The general architecture of an NRPS module consists of three core domains: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain. biorxiv.org
The A-domain selects a specific amino acid and activates it as an aminoacyl-adenylate. uzh.ch This activated amino acid is then transferred to the T-domain, which holds the growing peptide chain. uzh.ch The C-domain catalyzes the formation of the peptide bond between the amino acid on the current module's T-domain and the nascent peptide chain held by the T-domain of the preceding module. wikipedia.orgbiorxiv.org This modular, assembly-line logic allows for the synthesis of a diverse array of peptides with complex structures. wikipedia.org Fungal NRPS genes are often organized in clusters, and a single NRPS enzyme can be very large, as exemplified by the 1.6 MDa NRPS responsible for cyclosporin (B1163) synthesis. wikipedia.org
Genetic Determinants and Regulatory Networks of Peptaibol Synthesis
The genetic basis for peptaibol synthesis in Trichoderma is encoded by large NRPS genes. frontiersin.orgoup.com For instance, in Trichoderma virens, the tex1 gene, which is over 62 kb long, encodes an 18-module NRPS responsible for producing 18-residue peptaibols. oup.com The genomes of Trichoderma species like T. virens, T. atroviride, and T. reesei have been found to contain multiple NRPS genes, often with 7, 14, or 18-20 modules, indicating the genetic capacity to produce a variety of peptaibols. researchgate.net
The regulation of these genes and the subsequent production of peptaibols are influenced by various factors. Studies have shown that the expression of peptaibol synthetase genes, such as tex1, can be significantly upregulated during mycoparasitic interactions with other fungi, like Rhizoctonia solani. nih.gov This suggests a sophisticated regulatory network that links peptaibol production to the fungus's ecological interactions. Furthermore, environmental conditions and the developmental stage of the fungus can also impact the biosynthesis of these secondary metabolites. researchgate.net
Enzymatic Incorporation of Non-Proteinogenic Amino Acid Residues
A defining characteristic of peptaibols, including this compound, is the presence of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva). mdpi.comresearchgate.net These unusual amino acids are incorporated into the peptide chain by the NRPS machinery. The A-domains of the NRPS modules are responsible for recognizing and activating these non-standard amino acids. uzh.ch
The biosynthesis of these non-proteinogenic amino acids themselves is an important prerequisite for their incorporation. For example, Aib is believed to be derived from L-alanine through a methyltransferase reaction. researchgate.net The NRPS can also contain additional domains that modify the amino acids either before or after their incorporation into the peptide chain. mdpi.com These modifications contribute to the structural diversity and biological activity of the final peptaibol product. The ability of NRPSs to incorporate a wide variety of non-proteinogenic amino acids is a key reason for the vast chemical diversity observed in non-ribosomally synthesized peptides. wikipedia.orgmdpi.com
Research Methodologies for Enhanced this compound Production
The pursuit of higher yields of this compound, a peptaibol with significant biological activities, has led researchers to explore various strategies to optimize its production by the filamentous fungus Trichoderma longibrachiatum. These research methodologies primarily focus on two key areas: the refinement of fermentation processes to create an ideal environment for fungal growth and metabolite synthesis, and the sophisticated manipulation of the fungus's genetic and regulatory networks to directly enhance the biosynthetic output of this compound.
Fermentation Optimization Strategies for Fungal Cultures
The production of this compound is intrinsically linked to the growth conditions of Trichoderma longibrachiatum. Fermentation optimization aims to identify the ideal physical and chemical parameters that maximize the yield of this target metabolite. Research in this area for Trichoderma species, while not always specific to this compound, provides a strong framework for enhancing its production.
One of the key strategies involves the careful selection and optimization of the culture medium. The choice of carbon and nitrogen sources, as well as the presence of specific precursors or elicitors, can dramatically influence secondary metabolite production. For instance, studies on other Trichoderma species have demonstrated that the addition of specific amino acids or the use of complex organic substrates can significantly boost peptaibol yields. nih.gov In a study on Trichoderma asperellum, the addition of sucrose (B13894) as a carbon source and 2-aminoisobutyric acid as an additive amino acid, along with cell debris from Fusarium oxysporum as an elicitor, was shown to optimize peptaibol production. nih.gov
Solid-state fermentation (SSF) presents another promising avenue for enhancing production. Research on T. longibrachiatum for the production of bio-fungicides has utilized mathematical modeling to optimize culture conditions. nih.gov This approach identified agro-industrial wastes as effective and economical substrates, with wheat bran being a particularly suitable carrier for fungal growth and sporulation. nih.gov Such methodologies, which focus on optimizing parameters like substrate type, moisture content, temperature, and pH, can be adapted to specifically target the overproduction of this compound.
The following table summarizes key findings from fermentation optimization studies on Trichoderma species that are relevant to enhancing this compound production.
| Parameter Optimized | Organism | Strategy | Key Findings | Reference |
| Carbon Source & Additives | Trichoderma asperellum | Addition of sucrose, 2-aminoisobutyric acid, and F. oxysporum cell debris | Optimized peptaibol production in flask fermentations. | nih.gov |
| Substrate for Solid-State Fermentation | Trichoderma longibrachiatum | Screening of various agro-industrial wastes and optimization using mathematical modeling. | Identified wheat bran as an effective substrate for high conidia yield. | nih.gov |
| General Culture Conditions | Trichoderma species | Use of low-cost cereal grains (e.g., sorghum, millets) in solid fermentation. | Provides a cost-effective method for large-scale production of Trichoderma and its metabolites. | mdpi.comcabidigitallibrary.org |
Metabolic Engineering Approaches for Biosynthetic Pathway Modulation
Metabolic engineering offers a more direct and targeted approach to increasing the production of this compound by modifying the genetic makeup of Trichoderma longibrachiatum. This involves the identification and manipulation of genes that regulate the biosynthetic pathway of peptaibols.
A significant breakthrough in this area has been the identification of regulatory genes that control the expression of nonribosomal peptide synthetases (NRPSs), the enzymes responsible for peptaibol synthesis. One study demonstrated that the deletion of the Tlstp1 gene, which encodes a putative glucose sensor in T. longibrachiatum SMF2, led to a remarkable increase in peptaibol production. nih.gov This genetic modification resulted in a 5-fold increase in the yield of Trichokonins A and a 2.6-fold increase for Trichokonins B, indicating that TlSTP1 acts as a repressor of peptaibol biosynthesis. nih.gov The increased production was linked to higher transcriptional levels of the NRPS genes, tlx1 and tlx2. nih.gov
Another key regulatory protein that has been investigated is the putative methyltransferase TlLAE1, an ortholog of LaeA, which is a known global regulator of secondary metabolism in many filamentous fungi. frontiersin.org Research has shown that TlLAE1 plays a crucial role in the regulation of peptaibol production in T. longibrachiatum SMF2. frontiersin.org Modulating the expression of such global regulators can have a broad impact on the fungus's metabolic output, including the synthesis of this compound.
These metabolic engineering strategies provide a powerful toolkit for the rational design of hyper-producing strains of T. longibrachiatum. The table below details key research findings in this domain.
| Target Gene/Protein | Organism/Strain | Modification | Impact on Peptaibol Production | Reference |
| Tlstp1 (putative glucose sensor) | Trichoderma longibrachiatum SMF2 | Gene deletion | Significantly increased peptaibol yield (5-fold for Trichokonins A, 2.6-fold for Trichokonins B) due to increased transcription of NRPS genes. | nih.gov |
| TlLAE1 (putative methyltransferase) | Trichoderma longibrachiatum SMF2 | Investigation of its regulatory role | Demonstrated to be an important regulator of peptaibol production. | frontiersin.org |
Advanced Methodologies for Tricholongin Bii Isolation and Structural Elucidation
Chromatographic Separation Techniques for Purification
The initial purification of Tricholongin BII from in vitro cultures of Trichoderma longibrachiatum involves robust chromatographic methods designed to separate this specific peptaibol from other closely related compounds and metabolites. nih.govnih.govnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification of this compound. nih.govgoogleapis.com This method separates molecules based on their hydrophobicity. researchgate.net The stationary phase is non-polar, while the mobile phase is a polar aqueous-organic mixture. creative-biolabs.com For this compound, which is a hydrophobic peptide, this technique is particularly effective. nih.gov
Interactive Data Table: Typical RP-HPLC Parameters for Peptaibol Separation
| Parameter | Description | Typical Value/Range for Peptaibols |
| Stationary Phase | The solid support within the column that interacts with the analytes. | C8 or C18 silica-based columns are common due to their hydrophobic nature. researchgate.netnih.gov |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and acetonitrile (B52724) (MeCN), often with 0.1% formic acid (FA). nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.25 - 1.0 mL/min. nih.govbiotech-asia.org |
| Detection | The method used to visualize the separated compounds as they elute. | UV detection at wavelengths around 210-220 nm is standard for peptides. |
| Temperature | The temperature of the column during separation. | Often controlled, for instance, at 35°C or 40°C, to ensure reproducibility. frontiersin.orgnih.gov |
Gas Chromatography (GC) and Coupled Techniques in this compound Isolation Research
Gas Chromatography (GC) is another powerful separation technique, but its direct application for the isolation of intact this compound is limited because GC is suitable for volatile compounds that can be vaporized without decomposition. organomation.comphenomenex.comteledynelabs.comlibretexts.org Peptides like this compound are generally non-volatile. researchgate.net
However, GC plays a crucial role in the characterization of this compound by determining its amino acid composition. nih.gov After the peptide is broken down into its constituent amino acids through hydrolysis, these amino acids can be chemically modified (derivatized) to make them volatile. These volatile derivatives are then analyzed by GC, often coupled with a mass spectrometer (GC-MS), to identify and quantify each amino acid present in the original peptide. nih.govplos.orgplos.org This information is vital for confirming the amino acid makeup of this compound before proceeding to sequence analysis. nih.gov While GC itself doesn't isolate the intact peptide, it is an indispensable tool in the broader workflow of its structural elucidation. nih.govresearchgate.net
Spectroscopic and Spectrometric Approaches for Structural Characterization
Once purified, this compound is subjected to a suite of spectroscopic and spectrometric analyses to unravel its primary sequence and three-dimensional conformation. nih.govcnjournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the solution-state structure of molecules. nih.govbeilstein-journals.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to gain detailed structural insights. nih.gov
The process begins with the complete assignment of all proton (¹H) and carbon (¹³C) NMR signals to specific atoms within the peptide. nih.gov 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify spin systems corresponding to individual amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about which protons are close to each other in space, which is crucial for determining the peptide's secondary structure. nih.gov
By combining data from various NMR experiments, including the measurement of coupling constants (³JNH,CαH), temperature coefficients of amide protons, and hydrogen-deuterium exchange rates, researchers have proposed a secondary structure for this compound in solution. nih.gov These data indicate that this compound adopts a predominantly α-helical conformation, with a hinge region around a proline residue. nih.gov
Interactive Data Table: NMR Parameters for this compound Structure Elucidation
| NMR Parameter | Information Gained | Relevance to this compound Structure |
| ¹H & ¹³C Chemical Shifts | Electronic environment of each nucleus. | Provides the initial data for assigning signals to specific atoms in the amino acid residues. nih.govlibretexts.org |
| ³JNH,CαH Coupling Constants | Dihedral angle between the N-H and Cα-H bonds. | Helps to define the backbone conformation and identify helical regions. nih.gov |
| NH Temperature Coefficients | Involvement of amide protons in hydrogen bonding. | Protons with low temperature coefficients are likely involved in stable hydrogen bonds, characteristic of α-helices. nih.gov |
| H/D Exchange Rates | Solvent accessibility of amide protons. | Slowly exchanging protons are typically protected from the solvent within a folded structure like a helix. nih.gov |
| NOE Data | Through-space proximity of protons (<5 Å). | Provides crucial distance restraints for calculating the 3D structure and defining the overall fold of the peptide. nih.gov |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Sequence Analysis
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable for determining the precise molecular weight and amino acid sequence of peptides like this compound. nih.govnih.govresearchgate.net
HRMS provides a highly accurate measurement of the molecule's mass, which can be used to confirm its elemental composition. nih.gov For this compound, positive-ion fast-atom-bombardment mass spectrometry (FAB-MS), an earlier form of MS, was used to determine its sequence. nih.gov Modern techniques like electrospray ionization (ESI) are now more common. nih.gov
Tandem mass spectrometry (MS/MS) is the key to sequencing the peptide. libretexts.orgnih.govwikipedia.org In an MS/MS experiment, the intact this compound molecule (the precursor ion) is selected in the mass spectrometer and then fragmented, typically through collision-induced dissociation (CID). libretexts.org The mass spectrometer then analyzes the masses of the resulting fragment ions (product ions). wikipedia.org The fragmentation usually occurs at the peptide bonds, creating a series of ions (known as b- and y-ions) that differ by the mass of a single amino acid residue. By analyzing the mass differences between the peaks in the product ion spectrum, the amino acid sequence can be deduced step-by-step. uci.edu
Integration of Multi-Spectroscopic Data for De Novo Structure Assignment
The de novo structure assignment of this compound, meaning its structure is determined without prior knowledge, is achieved by integrating data from all the aforementioned techniques. nih.govresearchgate.net
The process is synergistic:
RP-HPLC provides a pure sample of this compound. nih.gov
GC-MS analysis of the hydrolyzed peptide confirms the types and quantities of amino acids present. nih.gov
MS/MS provides the primary sequence of the amino acids. nih.govlibretexts.orgwikipedia.org
NMR spectroscopy then elucidates the three-dimensional arrangement of this sequence in solution, identifying helical regions and other structural motifs. nih.gov
By combining the sequence information from mass spectrometry with the conformational details from NMR, a complete and accurate picture of this compound's structure is built. nih.gov This integrated approach is essential for unambiguously characterizing complex natural products like peptaibols.
Computational Structural Analysis and Modeling
Computational methods are indispensable for gaining deeper insights into the three-dimensional structure and dynamic behavior of peptaibols like this compound. These in silico techniques complement experimental data, offering a molecular-level understanding of their conformation, which is crucial for their biological activity.
Molecular Dynamics (MD) Simulations for Conformational Insights
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and atoms. nih.gov For peptaibols, MD simulations provide critical insights into their folding dynamics and conformational preferences in different environments. u-szeged.hu While classical MD can be limited by the timescale needed to observe significant conformational changes, enhanced sampling techniques like accelerated Molecular Dynamics (aMD) can overcome these barriers. frontiersin.orgu-szeged.hu aMD modifies the potential energy surface, allowing for faster exploration of the conformational landscape. u-szeged.hu
Studies on peptaibols structurally related to this compound, such as other 19-residue and 20-residue peptaibols from Trichoderma species, have utilized MD simulations to characterize their structures. frontiersin.org These simulations have revealed that peptaibols typically adopt helical conformations, often a mix of α-helices and 3(10)-helices. frontiersin.orgnih.gov For instance, simulations of 19-residue peptaibols have shown the formation of smaller helical structures with notable atomic fluctuation for each residue. frontiersin.org The presence of proline, as in this compound, often induces a hinge or bend in the helical structure. nih.gov The investigation of folding dynamics through MD simulations highlights how even a single amino acid substitution can significantly alter the conformational properties of the peptide. u-szeged.hu
Table 1: Key Parameters and Findings from MD Simulations of Related Peptaibols
| Parameter | Description | Typical Findings for Peptaibols |
| Simulation Time | The duration of the simulation, often in nanoseconds (ns) or microseconds (µs). | Enhanced sampling methods like aMD can achieve significant conformational sampling in shorter simulation times compared to classical MD. u-szeged.hu |
| Force Field | A set of parameters used to calculate the potential energy of the system. | Specific force fields are chosen to accurately represent standard and non-standard amino acid residues. |
| Solvent Model | The representation of the solvent (e.g., water, methanol) in the simulation box. | Simulations are often run in explicit solvent models to mimic physiological or experimental conditions. nih.gov |
| Secondary Structure | The local folding pattern of the peptide backbone (e.g., α-helix, 3(10)-helix, β-sheet). | Peptaibols predominantly form helical structures, with proline residues often introducing kinks. frontiersin.orgnih.gov |
| Conformational Stability | The tendency of the peptide to maintain a particular fold. | Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) provides insights into stability and flexibility. chemrxiv.org |
In Silico Approaches for Structure Validation
One key in silico validation method involves the analysis of the non-ribosomal peptide synthetase (NRPS) genes responsible for peptaibol biosynthesis. frontiersin.orgbiorxiv.org By mining the genome of the producing organism, the NRPS gene clusters can be identified. frontiersin.org Bioinformatic tools can then predict the amino acid sequence of the peptide based on the organization and substrate specificity of the adenylation (A) domains within the NRPS. biorxiv.org These predicted sequences can be compared with the experimentally determined sequences for validation. For peptaibols from the Trichoderma Longibrachiatum clade, in silico prediction has shown a good correlation with the detected amino acids. frontiersin.org
Furthermore, computational tools are used to validate the three-dimensional structures obtained from experimental methods or homology modeling. Various validation servers and software can assess the stereochemical quality of a modeled protein structure, checking for parameters like bond lengths, bond angles, and Ramachandran plot statistics to ensure they fall within acceptable ranges for a realistic protein structure. For instance, tools like ERRAT and ProSA are used to evaluate the quality of crystallographic and modeled structures.
Biological Activities and Mechanistic Studies of Tricholongin Bii
Antimicrobial Activity Researchgoogleapis.comresearchgate.netmdpi.comresearchgate.netmdpi.compan.pl
Tricholongin BII, like many peptaibols produced by Trichoderma species, exhibits notable antimicrobial properties. researchgate.netmdpi.compan.plinformahealthcare.com These compounds are recognized as a class of biologically active peptides with interesting potential as antimicrobial agents. researchgate.net The antimicrobial activity of this compound has been investigated against various microorganisms, including both fungi and bacteria. researchgate.net
This compound has demonstrated clear antifungal capabilities. nih.govnih.gov It is produced by Trichoderma species such as T. longibrachiatum, which are well-known biocontrol agents that antagonize a wide array of fungal plant pathogens like Botrytis cinerea, Fusarium oxysporum, Pythium ultimum, and Rhizoctonia solani. pan.plencyclopedia.pubmdpi.commdpi.com The antifungal action is a key aspect of the biological role of Trichoderma metabolites. nih.gov
Specific studies have quantified the antifungal potency of this compound. Research involving trilongins isolated from an endophytic fungus, Trichoderma sp. P8BDA1F1, identified antifungal activity against the plant pathogen Colletotrichum gloeosporioides. researchgate.net In these investigations, this compound showed a Minimum Inhibitory Concentration (MIC) of 320 μM against this fungus. researchgate.netresearchgate.net While active, its potency was observed to be different from other related trilongins tested in the same study. researchgate.net Extracts containing peptaibols have also shown inhibitory effects against other filamentous fungi, including Alternaria alternata and Pythium cucurbitacearum. mdpi.com The mechanism of antifungal action is often linked to the ability of peptaibols to interact with and disrupt fungal cell membranes. informahealthcare.combiorxiv.org
Table 1: Antifungal Activity of this compound
| Target Fungus | Activity Metric | Result | Citation |
|---|---|---|---|
| Colletotrichum gloeosporioides | Minimum Inhibitory Concentration (MIC) | 320 μM | researchgate.netresearchgate.net |
The antibacterial properties of this compound and related peptaibols have also been a subject of scientific inquiry. researchgate.netmdpi.com Studies on peptaibol extracts reveal a distinct spectrum of activity. mdpi.com Gram-positive bacteria are strongly inhibited, while Gram-negative bacteria tend to be less sensitive. mdpi.cominformahealthcare.comnih.gov
Research on peptaibol extracts from Trichoderma gamsii and Trichoderma koningiopsis showed that Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus were sensitive. mdpi.com In contrast, the Gram-negative bacterium Escherichia coli was more resistant. mdpi.com This differential sensitivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. mdpi.com The outer membrane of Gram-negative bacteria can act as a barrier, limiting the access of peptides to their target, the cytoplasmic membrane. nih.gov Tricholongin B, a highly hydrophobic peptide from T. longibrachiatum, has been noted for its inhibitory action against Gram-positive bacteria. informahealthcare.comnih.gov
Table 2: Spectrum of Antibacterial Activity for Tricholongin-related Peptaibols
| Bacterial Type | Sensitivity | Example Species | Citation |
|---|---|---|---|
| Gram-positive | High | Micrococcus luteus, Staphylococcus aureus | mdpi.cominformahealthcare.com |
| Gram-negative | Low to Moderate | Escherichia coli, Pseudomonas aeruginosa | mdpi.com |
Cytotoxic Activity Research in Cellular Modelsgoogleapis.com
Beyond antimicrobial effects, this compound has been investigated for its cytotoxic activity against cancer cells. googleapis.com Many antimicrobial peptides (AMPs) are known to exhibit a broad spectrum of cytotoxicity against cancerous cells, making them a topic of interest in oncology research. nih.gov The cytotoxic potential of peptaibols is often linked to their ability to disrupt cell membranes, a mechanism that can bypass conventional drug resistance pathways. nih.gov
A specific molecular target contributing to the cytotoxic activity of this compound is the proteasome. researchgate.net The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer chemotherapy. researchgate.net
Research has shown that this compound can inhibit the chymotrypsin-like (ChTL) activity of the 20S yeast proteasome in a dose-dependent manner. researchgate.netresearchgate.net This inhibitory action has been quantified, with this compound demonstrating a half-maximal inhibitory concentration (IC50) of 4.7 ± 1.8 μM. researchgate.netresearchgate.net This finding identifies a specific biochemical pathway through which this compound can exert cytotoxic effects and underscores its potential as a lead compound for developing anticancer agents. researchgate.net
Table 3: Cytotoxic and Proteasome Inhibitory Activity of this compound
| Activity Type | Molecular Target | Metric | Result | Citation |
|---|---|---|---|---|
| Proteasome Inhibition | 20S yeast proteasome (Chymotrypsin-like activity) | IC50 | 4.7 ± 1.8 μM | researchgate.netresearchgate.net |
Insecticidal Activity Researchontosight.ai
The trichotoxin family of peptaibols, which includes this compound, is recognized for its insecticidal properties. ontosight.ai Peptaibols and other secondary metabolites from fungi are being explored as potential sources of environmentally friendly alternatives to conventional chemical pesticides. ontosight.aimdpi.com While specific, detailed insecticidal bioassay results for the purified this compound compound are not extensively documented in the provided sources, the known activity of the broader trichotoxin group suggests its potential in this area. googleapis.comontosight.aiuni-giessen.de
Fundamental Mechanisms of Action at the Molecular Levelresearchgate.netmdpi.commdpi.com
The primary mechanism of action for this compound and other peptaibols at the molecular level involves interaction with and disruption of cellular membranes. mdpi.cominformahealthcare.compsu.edu These peptides can form voltage-dependent ion channels through lipid bilayer membranes. researchgate.netnih.govcusabio.com This channel-forming ability disrupts the crucial ion gradients across the cell membrane, leading to cell death. researchgate.net
The molecular structure of this compound is key to this function. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound adopts a predominantly alpha-helical conformation in solution. researchgate.netnih.gov A notable feature of its structure is a hinge around the Proline-13 residue, which is believed to facilitate the insertion of the peptide into the membrane and the subsequent formation of an ion channel. researchgate.net The hydrophobic nature of the peptide, conferred by its amino acid composition, drives its partitioning into the lipid bilayer of cell membranes. researchgate.netnih.gov The formation of these channels allows the unregulated passage of ions like Na⁺ and K⁺, ultimately compromising cellular integrity. researchgate.net
Research on Membrane Interaction and Permeability Alteration
The initial step in the action of this compound involves its interaction with the cell membrane. As a member of the peptaibol class, which includes linear peptides rich in hydrophobic amino acids, this compound readily associates with lipid bilayers. researchgate.netresearchgate.net Research on related peptaibols, such as trichorzianines, has utilized fluorescence spectroscopy to study these interactions. Such studies show that these peptides can bind to and embed within phospholipid vesicles, regardless of whether the membrane is in a gel or liquid-crystalline state. nih.gov
Once embedded, this compound alters the fundamental properties of the membrane, specifically its permeability. cnjournals.com The peptide's presence disrupts the ordered structure of the lipid bilayer, leading to the leakage of intracellular contents. nih.gov This effect has been demonstrated in studies where peptaibols were shown to induce the release of materials entrapped within vesicles. nih.gov The interaction is influenced by membrane composition; for instance, the presence of sterols in the bilayer can affect the positioning of the embedded peptide, although it may not necessarily alter its ultimate action on membrane permeability. nih.gov This modification of membrane permeability is a critical aspect of its toxic effect on target cells. cnjournals.com
| Aspect of Interaction | Observation | Supporting Evidence |
|---|---|---|
| Binding | Binds to and incorporates into lipid vesicles in both gel and liquid-crystalline states. | Fluorescence spectroscopy studies on related peptaibols. nih.gov |
| Permeability Change | Induces leakage of vesicular entrapped material. nih.gov | Demonstrated in model membrane systems. nih.gov |
| Structural Disruption | Modifies the integrity and structure of the membrane. cnjournals.comapsnet.org | Observed as a key part of its mechanism of action. cnjournals.com |
| Influence of Sterols | Presence of sterols (e.g., cholesterol, ergosterol) influences the peptide's position within the bilayer. nih.gov | Fluorescence quenching experiments. nih.gov |
Insights into Ion Channel Formation and Membrane Disruption
Beyond general permeability changes, this compound's primary mechanism of membrane disruption is the formation of ion channels. researchgate.netresearchgate.net As a peptaibol, its structure, which contains a mix of α-helix and 3(10)-helix conformations, is conducive to inserting into the membrane and assembling into pore-forming structures. researchgate.net These channels are not simple pores but exhibit specific characteristics, most notably voltage dependency. researchgate.netresearchgate.net This means their opening and closing are regulated by the electrical potential across the cell membrane. itaca.edu.escusabio.com
The channels formed by tricholongins are permeable to cations, specifically sodium (Na⁺) and potassium (K⁺). researchgate.netresearchgate.net The permeability ratio for Na⁺ relative to K⁺ is approximately 0.8:1 for 20-residue tricholongins like this compound. researchgate.net The process of pore formation by such toxins generally involves several steps: soluble monomers bind to the membrane, oligomerize into a ring-like "pre-pore" structure, and then undergo a conformational change to insert a transmembrane domain, creating the final pore. nih.govmdpi.combiorxiv.org In the case of α-helical pore-forming toxins (α-PFTs) like peptaibols, amphipathic helices line the pore, disrupting membrane integrity and allowing uncontrolled ion flow, which leads to cell death. nih.gov
| Channel Property | Description | Reference |
|---|---|---|
| Mechanism | Forms voltage-dependent ion channels in biomembranes. | researchgate.netresearchgate.net |
| Structure | Belongs to the α-PFT (α-helical pore-forming toxin) class; forms pores via α-helical segments. | researchgate.netnih.gov |
| Ion Selectivity | Permeable to Na⁺ and K⁺ ions. | researchgate.netresearchgate.net |
| Permeability Ratio (Na⁺:K⁺) | Approximately 0.8:1 for 20-residue tricholongins. | researchgate.net |
| Gating | Channel opening and closing are modulated by changes in membrane voltage. | researchgate.netitaca.edu.es |
Synergy with Other Metabolites and Enzymes
A key feature of this compound's biological activity is its ability to act synergistically with other molecules, particularly cell wall-degrading enzymes (CWDEs). apsnet.orgnih.gov This synergy is a critical component of the biocontrol capabilities of Trichoderma fungi. mdpi.com Studies have shown that peptaibols and hydrolytic enzymes like β-glucanases work together to destroy pathogen cell walls. nih.gov The peptaibols, by inhibiting β-glucan synthase and disrupting the membrane, make the cell wall more accessible and susceptible to degradation by the enzymes. nih.gov
| Synergistic Partner | Observed Effect | Proposed Mechanism |
|---|---|---|
| Cell Wall-Degrading Enzymes (e.g., β-glucanase, chitinase) | Enhanced inhibition of fungal spore germination and pathogen destruction. nih.govnih.gov | Peptaibols inhibit cell wall synthesis (β-glucan synthase) and disrupt the membrane, increasing the accessibility of the cell wall to enzymatic degradation. nih.gov |
| Other Peptaibols (e.g., 11-residue trilongins) | Formation of ion channels that remain in an open state for a longer duration. researchgate.net | Cooperative interaction between different-sized peptaibols within the membrane channel complex. researchgate.net |
Structure Activity Relationship Sar Studies of Tricholongin Bii and Its Analogs
Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of Tricholongin BII, particularly its potent membrane activity, is dictated by specific structural features. Comparative studies with its naturally occurring analogs, such as Tricholongin BI, have been instrumental in pinpointing these critical determinants. uni-giessen.de Both Tricholongin BI and BII are 19-residue peptaibols, but a single amino acid substitution dramatically alters their functional potency. uni-giessen.de
The primary structural difference lies at position 16 of the peptide chain. In Tricholongin BI, this position is occupied by the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). In contrast, this compound features a more hydrophobic D-isovaline (D-Iva) residue at this position. uni-giessen.de This substitution of Aib with the bulkier and more lipophilic Iva residue in this compound leads to a more pronounced membrane-disrupting activity. uni-giessen.de This finding highlights that hydrophobicity at specific locations along the peptide backbone is a crucial determinant for its biological efficacy.
互动式数据表
| Compound | Sequence Position 10 | Sequence Position 16 | Relative Membrane Activity |
| Tricholongin BI | Ser | Aib | Strong |
| This compound | Ser | D-Iva | Very Strong |
| Tricholongin BIII | Ala | D-Iva | Not specified, but structurally similar to BII |
| Data derived from comparative analysis of Tricholongin analogs. uni-giessen.de |
Role of Non-Proteinogenic Amino Acids in Conformation and Activity
Non-proteinogenic amino acids, which are not found in the universal genetic code, are hallmark components of peptaibols and are fundamental to their structure and function. wikipedia.orgnih.gov this compound, like other peptaibols, is rich in α-aminoisobutyric acid (Aib). uni-giessen.depsu.edu
Aib is an achiral amino acid with two methyl groups attached to its α-carbon. ontosight.ai This unique structure sterically restricts the possible conformations of the peptide backbone. The presence of multiple Aib residues forces the peptide chain to adopt a stable helical conformation, most commonly a 3₁₀-helix or an α-helix. ontosight.airesearchgate.net This well-defined helical structure is essential for the biological activity of peptaibols, as it creates a rigid, rod-like molecule capable of inserting into and forming pores within cell membranes. frontiersin.org
The substitution of Aib with D-isovaline (D-Iva) at position 16 in this compound serves two purposes. uni-giessen.de Firstly, as mentioned, it increases local hydrophobicity. Secondly, Iva, like Aib, is a Cα,α-disubstituted amino acid that strongly promotes helical structures. psu.edunih.gov The specific stereochemistry and bulk of the Iva side chain can introduce subtle kinks or modifications to the helix, potentially optimizing its orientation and interaction with the lipid bilayer, thus enhancing its channel-forming activity. frontiersin.org The equilibrium between bent and linear helical conformations may function as a "conformational switch" for voltage gating in the ion channels they form across membranes. frontiersin.org
互动式数据表
| Non-Proteinogenic Amino Acid | Abbreviation | Key Structural Feature | Conformational Influence |
| α-Aminoisobutyric acid | Aib | Two methyl groups on α-carbon; achiral. ontosight.ai | Strongly induces/stabilizes helical conformations (α-helix, 3₁₀-helix). ontosight.airesearchgate.net |
| Isovaline (B112821) | Iva | Ethyl and methyl group on α-carbon; chiral. psu.edu | Promotes helical structures; adds hydrophobicity. uni-giessen.defrontiersin.org |
Rational Design and Synthesis of this compound Derivatives for SAR Probing
Rational design involves creating new molecules based on a thorough understanding of the SAR of a lead compound. The goal is to produce derivatives with enhanced activity, selectivity, or stability. ugent.bersc.org The knowledge gained from comparing natural analogs like Tricholongin BI and BII provides a direct blueprint for the rational design of new derivatives. For instance, the established importance of hydrophobicity at position 16 makes this a prime target for modification.
Synthetic strategies, typically employing solid-phase peptide synthesis (SPPS), would allow for the systematic replacement of the D-Iva residue at position 16 with a variety of other natural and non-proteinogenic amino acids. This allows for probing the effects of varying side-chain hydrophobicity, steric bulk, and charge. Furthermore, other positions could be modified to explore their contributions. For example, substituting the glutamine (Gln) residues, which are the main polar residues in many peptaibols, could elucidate their role in the aggregation of helical monomers to form functional ion channels. nih.gov
The synthesis of such analogs is a multi-step process. chemmethod.com It begins with the attachment of the C-terminal amino acid to a solid support resin, followed by sequential coupling of the remaining amino acids, and finally cleavage from the resin and purification. mdpi.comnih.gov Each synthesized derivative is then tested for biological activity, and the results are used to refine the SAR model.
互动式数据表
| Target Position for Modification | Original Residue | Proposed Substitution(s) | Rationale for Probing SAR |
| Position 16 | D-Iva | Leucine (Leu), Phenylalanine (Phe), Tryptophan (Trp) | To systematically evaluate the effect of increasing hydrophobicity and steric bulk on membrane activity. |
| Position 16 | D-Iva | Alanine (Ala), Glycine (Gly) | To determine if reducing side-chain size and hydrophobicity diminishes or abolishes activity. |
| Position 7, 18 (Gln) | Gln | Asparagine (Asn), Glutamic Acid (Glu), Lysine (Lys) | To investigate the role of the polar Gln "ladder" in channel formation, stability, and ion selectivity. |
| C-Terminus | Leucinol (Leuol) | Phenylalaninol (Pheol), Valinol (Valol) | To assess the influence of the C-terminal amino alcohol's hydrophobicity on membrane anchoring and activity. |
Computational Modeling in SAR Analysis (e.g., QSAR, Molecular Docking)
Computational modeling has become an indispensable tool in modern drug discovery and SAR analysis, allowing researchers to predict the activity of novel compounds and understand their interactions at a molecular level, thus reducing the time and cost of synthesizing inactive compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.comfrontiersin.org For this compound and its rationally designed analogs, a QSAR model could be developed. mdpi.com This would involve calculating a range of molecular descriptors (e.g., hydrophobicity, molecular volume, electronic properties) for each analog and correlating them with experimentally determined activity (e.g., IC₅₀ values for antimicrobial effect). A predictive QSAR model could then be used to estimate the activity of virtual, not-yet-synthesized derivatives, guiding the design process toward more potent compounds. frontiersin.org
Molecular Docking and Dynamics are simulation techniques used to predict how a molecule (ligand) binds to a target receptor. nih.govmdpi.com In the case of this compound, the "receptor" is the lipid bilayer of a cell membrane. Molecular docking could be used to simulate the initial interaction and preferred orientation of this compound at the membrane interface. Following docking, molecular dynamics (MD) simulations can model the behavior of the peptide and membrane over time. frontiersin.org These simulations provide powerful insights into the process of peptide insertion, the stability of the helical conformation within the membrane, and the aggregation of multiple peptide monomers to form a stable transmembrane pore or ion channel. frontiersin.orgmdpi.com Such simulations can help rationalize experimental findings, such as why the D-Iva in this compound leads to greater activity than the Aib in Tricholongin BI. uni-giessen.de
互动式数据表
| Computational Method | Application to this compound SAR | Expected Insights |
| QSAR | Correlate physicochemical descriptors of analogs with biological activity. frontiersin.org | Identify key properties (e.g., optimal hydrophobicity, shape) for high activity; predict the potency of new designs. nih.gov |
| Molecular Docking | Predict the binding pose and energy of this compound and its analogs at the membrane surface. mdpi.com | Understand initial peptide-lipid interactions and preferred orientation for insertion. |
| Molecular Dynamics (MD) Simulation | Simulate the insertion process and behavior of the peptide within a model lipid bilayer over time. frontiersin.orgmdpi.com | Visualize channel formation, assess conformational stability within the membrane, and explain activity differences among analogs. |
| Quantum Mechanics (QM) | Parameterize non-proteinogenic amino acids for accurate simulation. frontiersin.org | Improve the force fields used in MD simulations for more realistic modeling of Aib and Iva behavior. |
Ecological and Environmental Research on Tricholongin Bii
Role in Fungal Antagonism and Biocontrol Phenomena
The antagonistic activity of Trichoderma species against fungal plant pathogens is a multifaceted process involving several mechanisms. Tricholongin BII is a key molecular player in these interactions, contributing to competitive exclusion, mycoparasitism, and antibiosis.
Mycoparasitism is a direct attack mechanism where Trichoderma species parasitize and lyse other fungi. nih.gov This process involves the production of a suite of cell wall-degrading enzymes (CWDEs), such as chitinases and β-1,3-glucanases, which break down the primary structural components of fungal cell walls. researchgate.net Research has revealed that peptaibols, including this compound, play a crucial role in facilitating this enzymatic degradation through a synergistic interaction. nih.govapsnet.orgresearchgate.net
The primary action of this compound in this context is to form voltage-dependent ion channels or pores in the plasma membrane of the target fungus. nih.govmdpi.com This disrupts membrane integrity, causing leakage of vital cytoplasmic contents and leading to cell death. nih.govmdpi.com Furthermore, this membrane disruption weakens the target fungus and facilitates the entry and activity of the CWDEs. apsnet.org Studies have shown that peptaibols can inhibit β-glucan synthase activity in the host fungus, preventing the repair of the cell wall and thereby enhancing the destructive efficacy of β-glucanases. researchgate.netnih.gov This synergistic effect between the membrane-disrupting activity of this compound and the enzymatic action of CWDEs is a cornerstone of Trichoderma's mycoparasitic strategy. nih.govresearchgate.netasm.org
Table 1: Synergistic Action of Peptaibols and Cell Wall-Degrading Enzymes (CWDEs)
| Compound Class | Mechanism of Action | Synergistic CWDEs | Combined Effect |
|---|---|---|---|
| This compound (Peptaibol) | Forms voltage-dependent ion channels in the fungal plasma membrane, causing leakage and inhibiting cell wall repair enzymes (e.g., β-glucan synthase). researchgate.netnih.govmdpi.com | Chitinases, β-1,3-glucanases, Proteases. researchgate.netnih.gov | Enhanced degradation of the pathogen's cell wall, leading to more effective and rapid lysis and contributing significantly to mycoparasitism. apsnet.orgresearchgate.net |
Antibiosis refers to the inhibition or destruction of one organism by a metabolic product of another. This compound is a potent antibiotic compound, and its production is a primary mechanism of antibiosis for T. longibrachiatum. nih.gov As a peptaibol, its mode of action involves the disruption of cell membrane permeability. nih.gov The amphipathic helical structure of this compound allows it to insert into the lipid bilayer of microbial cell membranes, forming nano-channels that disrupt the membrane potential and allow the uncontrolled passage of ions and small molecules, ultimately leading to cell lysis. researchgate.net
This activity is effective against a range of microorganisms, including both fungal pathogens and bacteria, making this compound a broad-spectrum antimicrobial agent in the soil environment. nih.govmdpi.com
Table 2: Antimicrobial Activity Profile of Tricholongins
| Compound | Target Organism Type | Reported Activity | Mechanism |
|---|---|---|---|
| This compound | Fungi | Antifungal. nih.gov | Induces membrane permeability modifications by forming ion channels/pores in the cell membrane. nih.gov |
| This compound | Bacteria | Antibacterial (particularly effective against Gram-positive bacteria). mdpi.com |
Interactions within Microbial Communities in Soil Ecosystems
The secretion of potent antimicrobial compounds like this compound by T. longibrachiatum has significant implications for the structure and dynamics of soil microbial communities. By selectively inhibiting the growth of susceptible fungi and bacteria, this compound acts as a modulator of the soil microbiome. mdpi.com This targeted suppression can reduce competition for Trichoderma, allowing it to thrive and establish dominance in its ecological niche.
The continuous production of this compound can create a suppressive soil environment, where the populations of certain plant pathogens are kept at low levels, thus reducing disease incidence. The impact of such peptaibols is not uniform; some microbial species may be highly sensitive, while others may be resistant. This differential sensitivity can lead to shifts in microbial diversity and community composition in the rhizosphere, favoring organisms that are either resistant to or unaffected by the peptaibol's activity. The presence of this compound, therefore, contributes to shaping a microbial community that is beneficial to the producing fungus and, potentially, to associated plants.
Influence on Plant Physiology and Induced Systemic Resistance (ISR) Research
Beyond its direct antagonistic effects on pathogens, this compound, as part of the peptaibol family, is recognized for its ability to influence plant physiology and trigger plant defense mechanisms. nih.gov Peptaibols can act as elicitors, which are molecules that induce a state of heightened defensive capacity in plants known as Induced Systemic Resistance (ISR). nih.govresearchgate.net
When Trichoderma colonizes plant roots, the secretion of metabolites like peptaibols can be perceived by the plant's immune system. researchgate.net This recognition triggers signaling cascades within the plant, often involving phytohormones such as jasmonic acid and salicylic (B10762653) acid, which are key regulators of plant defense. researchgate.netmdpi.com The activation of these pathways primes the plant, enabling it to mount a faster and stronger defense response upon subsequent attack by pathogens. nih.gov This systemic resistance is effective against a broad spectrum of pathogens, including those that infect parts of the plant distant from the roots where the Trichoderma is located. Research indicates that the application of peptaibols can trigger ISR responses, suggesting they are a key molecular component of the beneficial Trichoderma-plant interaction. nih.govmdpi.com
Table 3: Role of Peptaibols in Plant Defense and Physiology
| Compound Class | Interaction with Plant | Mechanism | Outcome for Plant |
|---|---|---|---|
| This compound (Peptaibol) | Elicitation of Plant Defenses | Acts as a microbial-associated molecular pattern (MAMP) recognized by the plant, triggering defense signaling pathways (e.g., jasmonic acid, salicylic acid). nih.govresearchgate.net | Induction of Systemic Resistance (ISR), leading to enhanced, broad-spectrum protection against subsequent pathogen attacks. mdpi.com |
Emerging Research Directions and Future Challenges for Tricholongin Bii
Advancements in Omics Technologies for Comprehensive Analysis (Genomics, Proteomics, Metabolomics)
The advent of "omics" technologies is revolutionizing the study of natural products like Tricholongin BII. These high-throughput methods provide a holistic view of the biological systems involved in its production and function.
Genomics: The sequencing of Trichoderma genomes is a crucial first step in understanding the genetic blueprint for this compound synthesis. scielo.org.pe By identifying the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for its production, researchers can begin to unravel the enzymatic machinery involved. psu.edu Genomic analysis also allows for the discovery of new peptaibols and other secondary metabolites. nih.gov
Proteomics: This field focuses on the large-scale study of proteins, the workhorses of the cell. In the context of this compound, proteomics can identify and quantify the specific enzymes (proteins) involved in its biosynthesis. nih.gov This information is vital for understanding the regulation of the biosynthetic pathway and for efforts to engineer increased production. Mass spectrometry-based proteomics is a key technique for this purpose. frontlinegenomics.com
Metabolomics: Metabolomics provides a snapshot of the small-molecule chemistry occurring within an organism. By analyzing the metabolome of T. longibrachiatum, scientists can identify this compound and other related peptaibols. nih.gov This approach is also essential for understanding how environmental or genetic changes affect the production of these compounds. nih.gov Integrating metabolomics with genomics and proteomics can provide a more complete picture of the metabolic network. nih.gov
The integration of these omics technologies, often referred to as multi-omics, offers a powerful approach to understanding the complex biology of this compound from gene to function. frontiersin.orgnih.gov
| Omics Technology | Focus of Analysis | Key Applications for this compound |
| Genomics | DNA, Genes | Identification of biosynthetic gene clusters, discovery of novel peptaibols. scielo.org.penih.gov |
| Proteomics | Proteins, Enzymes | Identification and quantification of biosynthetic enzymes, understanding regulatory networks. nih.govfrontlinegenomics.com |
| Metabolomics | Metabolites | Detection and quantification of this compound, discovery of new metabolites, pathway elucidation. nih.govnih.gov |
Synthetic Biology and Genetic Engineering for Sustainable Production and Diversification
The natural production of this compound by Trichoderma longibrachiatum can be limited and variable. Synthetic biology and genetic engineering offer promising solutions for sustainable and enhanced production.
By manipulating the genes involved in the this compound biosynthetic pathway, researchers can potentially increase yields. scielo.org.pe This can involve overexpressing key enzymes or removing regulatory bottlenecks. Furthermore, genetic engineering opens the door to creating novel analogs of this compound with potentially improved properties. biofueljournal.com This is achieved by modifying the NRPS enzymes to incorporate different amino acids into the peptide chain.
The use of microbial chassis, such as Escherichia coli or yeast, engineered with the this compound biosynthetic genes, represents another avenue for sustainable production. nih.govnih.gov These systems can be grown in large-scale fermenters, offering a more controlled and scalable production platform compared to the native fungal host. d-nb.info
Development of Novel Analytical Methods for Trace Detection and In Situ Studies
Detecting and quantifying this compound, especially at low concentrations and within complex biological matrices, presents a significant analytical challenge. The development of novel analytical methods is crucial for advancing research.
Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the sensitive and specific detection of peptaibols like this compound. oxford-analytical.co.uk Techniques like tandem mass spectrometry (MS/MS) are used for structural elucidation. psu.edu
For in situ studies, which aim to observe the molecule in its natural environment, new approaches are needed. Fluorescently labeling this compound or developing specific antibodies for immunofluorescence microscopy could allow researchers to visualize its localization within fungal hyphae or during interactions with other organisms. aloki.hu The development of biosensors for real-time detection is another exciting possibility. mdpi.com
Theoretical and Computational Chemistry for Predictive Modeling
Theoretical and computational chemistry provides powerful tools to complement experimental studies of this compound. virginia.eduumanitoba.ca These methods allow researchers to build predictive models of the molecule's structure, properties, and interactions.
Molecular dynamics simulations can be used to study the three-dimensional structure and conformational dynamics of this compound in different environments, such as in solution or embedded in a cell membrane. lu.se This information is critical for understanding its mechanism of action, including its ability to form ion channels. cambridge.org
Quantum mechanics calculations can provide insights into the electronic structure and reactivity of the molecule, helping to explain its chemical properties. unipd.it Furthermore, machine learning algorithms can be trained on existing data to predict the bioactivity of novel this compound analogs, guiding synthetic efforts towards compounds with desired properties. nih.govnih.gov
Interdisciplinary Research Integrating Mycology, Chemistry, and Biological Sciences
Mycology: Mycologists are essential for the isolation, cultivation, and identification of Trichoderma species that produce this compound. uncg.edustudiesinmycology.org Their expertise in fungal biology is crucial for understanding the ecological role of this peptaibol.
Chemistry: Natural products chemists play a central role in the isolation, purification, and structural elucidation of this compound. uncg.edu Synthetic chemists are needed to develop methods for the total synthesis of the molecule and its analogs.
Biological Sciences: Biologists, including molecular biologists, biochemists, and pharmacologists, are needed to investigate the biological activities of this compound, elucidate its mechanism of action, and explore its potential applications.
Q & A
Basic Research Questions
Q. What are the current knowledge gaps in understanding Tricholongin BII’s molecular mechanisms, and how can they inform hypothesis-driven experimental design?
- Methodological Answer: Conduct a systematic literature review using databases like PubMed and SciFinder to identify understudied pathways (e.g., receptor binding specificity, metabolic stability). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as comparing this compound’s efficacy against structurally analogous compounds in enzyme inhibition assays .
Q. How should researchers design a robust experimental protocol for isolating this compound from natural sources?
- Methodological Answer: Optimize extraction parameters (e.g., solvent polarity, temperature) using fractional factorial design to maximize yield. Validate purity via HPLC-UV and LC-MS, referencing protocols from analogous natural product studies. Document all steps in line with NIH preclinical guidelines to ensure reproducibility .
Q. What in vitro assays are most appropriate for preliminary assessment of this compound’s bioactivity?
- Methodological Answer: Use cell viability assays (e.g., MTT) on cancer cell lines with IC50 calculations, paired with cytotoxicity controls (e.g., normal fibroblasts). Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability, half-life) across studies be reconciled?
- Methodological Answer: Perform meta-analyses of existing data to identify confounding variables (e.g., animal models, dosing regimens). Replicate key experiments under standardized conditions, controlling for factors like diet or co-administered drugs. Use Bayesian statistics to quantify uncertainty in conflicting results .
Q. What computational strategies are effective in predicting this compound’s interactions with putative biological targets?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding stability. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic datasets to identify downstream effects .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mode of action in complex biological systems?
- Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins altered post-treatment. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map interactions. Correlate omics findings with phenotypic outcomes (e.g., apoptosis rates) using multivariate regression .
Methodological Considerations for Data Reporting
- Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for experimental sections, including raw data deposition in repositories like Zenodo .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01 with Bonferroni correction) and report effect sizes with confidence intervals to avoid Type I/II errors .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare reporting, including randomization and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
